molecular formula C11H11ClN4 B1488642 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine CAS No. 1125866-57-0

6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

Cat. No.: B1488642
CAS No.: 1125866-57-0
M. Wt: 234.68 g/mol
InChI Key: ZUNUUXQUIQZCHV-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with chlorine, methyl, and a pyridin-4-ylmethyl group. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of 2,4-dichloropyrimidine with methylamine to form 2,4-dichloro-6-methylpyrimidine, followed by further substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential use in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Chloro-N-methylpyrimidin-4-amine

  • 2-Methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

  • 6-Chloro-2-methylpyrimidin-4-amine

Uniqueness: 6-Chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine stands out due to its specific combination of substituents, which confer unique chemical and biological properties compared to its analogs

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

6-chloro-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNUUXQUIQZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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